![molecular formula C23H29NO6S B5117777 diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5117777.png)
diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate
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Overview
Description
Diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate, also known as DMTD, is a synthetic compound that has been the subject of extensive research due to its potential therapeutic applications. DMTD belongs to the class of thiophene derivatives and has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate is not fully understood, but studies have suggested that it works by inhibiting the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate also inhibits the activation of NF-κB signaling pathways, which are involved in regulating the expression of genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate has been found to have numerous biochemical and physiological effects. Studies have shown that diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate reduces the production of reactive oxygen species and lipid peroxidation, which are involved in oxidative stress. Additionally, diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate has been found to reduce the levels of inflammatory cytokines and chemokines, which are involved in the inflammatory response. These effects make diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate a potential candidate for the treatment of various diseases associated with inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
Diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate has several advantages for lab experiments, including its stability and ease of synthesis. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research involving diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate. One area of research could focus on the development of diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate as a potential therapeutic agent for various inflammatory and oxidative stress-related diseases. Another area of research could focus on understanding the mechanism of action of diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate to better understand its potential therapeutic applications. Additionally, research could focus on developing more efficient synthesis methods for diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate.
Synthesis Methods
Diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate can be synthesized through a multistep process involving the reaction of 3-methyl-2,4-thiophenedicarboxylic acid with isopropyl alcohol, followed by the addition of phenoxybutyric acid and N,N'-dicyclohexylcarbodiimide. The resulting product is then purified through recrystallization.
Scientific Research Applications
Diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate has been the subject of numerous studies due to its potential therapeutic applications. Studies have shown that diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate exhibits anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing the activation of NF-κB signaling pathways. Additionally, diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate has been found to have antioxidant properties by scavenging free radicals and reducing oxidative stress. These properties make diisopropyl 3-methyl-5-[(2-phenoxybutanoyl)amino]-2,4-thiophenedicarboxylate a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
dipropan-2-yl 3-methyl-5-(2-phenoxybutanoylamino)thiophene-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6S/c1-7-17(30-16-11-9-8-10-12-16)20(25)24-21-18(22(26)28-13(2)3)15(6)19(31-21)23(27)29-14(4)5/h8-14,17H,7H2,1-6H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBOVYFCGLUDSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C(=C(S1)C(=O)OC(C)C)C)C(=O)OC(C)C)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropan-2-yl 3-methyl-5-[(2-phenoxybutanoyl)amino]thiophene-2,4-dicarboxylate |
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